molecular formula C15H10FNO3S B6549546 [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 1040668-85-6

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate

Cat. No.: B6549546
CAS No.: 1040668-85-6
M. Wt: 303.3 g/mol
InChI Key: SYMSVHRTVSDNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, an oxazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and fluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, organometallic reagents, and strong bases are often employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medicinally, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the fluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials such as organic semiconductors, light-emitting diodes (OLEDs), and corrosion inhibitors .

Mechanism of Action

The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxazole and thiophene rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate lies in its combination of a fluorophenyl group with both oxazole and thiophene rings. This structural arrangement provides a versatile platform for the development of compounds with diverse chemical and biological properties.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3S/c16-12-5-2-1-4-11(12)13-8-10(17-20-13)9-19-15(18)14-6-3-7-21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMSVHRTVSDNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.